molecular formula C23H45N3O5 B608066 IHVR-19029 CAS No. 1447464-73-4

IHVR-19029

Cat. No.: B608066
CAS No.: 1447464-73-4
M. Wt: 443.6 g/mol
InChI Key: GFBNIASMQRMEDU-PLACYPQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IHVR-19029 is a potent inhibitor of endoplasmic reticulum alpha-glucosidases I and II. These enzymes are crucial for the maturation of viral glycosylated envelope proteins, which use the calnexin-mediated folding pathway. By inhibiting these enzymes, this compound effectively blocks the replication of several hemorrhagic fever viruses, including Dengue virus, Ebola virus, and Rift Valley fever virus .

Preparation Methods

The synthesis of IHVR-19029 involves several steps, starting with the preparation of the core iminosugar structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

IHVR-19029 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Properties

IUPAC Name

3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBNIASMQRMEDU-PLACYPQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022546
Record name IHVR-19029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447464-73-4
Record name IHVR-19029
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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